GR 125487 - d3 sulfamate
Description
Overview of GR 125487's Role in Preclinical Serotonin (B10506) Receptor Investigations
GR 125487 is a potent and highly selective antagonist for the 5-HT4 receptor, with a high binding affinity (Ki = 0.19 nM for porcine 5-HT4). tocris.comrndsystems.com Its selectivity means it has a much higher affinity for the 5-HT4 receptor compared to other serotonin receptor subtypes, minimizing off-target effects and providing clearer research outcomes. congresfrancaispsychiatrie.org This compound is centrally active, meaning it can cross the blood-brain barrier and affect 5-HT4 receptors in the brain, making it a valuable tool for neuropharmacological studies. tocris.comrndsystems.com
In preclinical research, GR 125487 has been extensively used to:
Validate the effects of 5-HT4 receptor agonists: As mentioned, it is used to block the cognitive-enhancing effects of 5-HT4 agonists in animal models of cognition. tandfonline.comtandfonline.com
Investigate the role of 5-HT4 receptors in memory and learning: Studies have shown that GR 125487 can impair memory consolidation in tasks like the passive avoidance test in mice. nih.gov
Elucidate the mechanisms of antidepressant action: Research suggests that the activation of 5-HT4 receptors is necessary for the anxiolytic and antidepressant effects of some drugs, as these effects can be prevented by GR 125487. congresfrancaispsychiatrie.org
Explore the involvement of 5-HT4 receptors in other physiological processes: It has been used in studies related to emesis (vomiting) and seizure-induced death in animal models. researchgate.netresearchgate.net
Table 1: Key Research Findings with GR 125487
| Research Area | Key Finding | Reference |
|---|---|---|
| Cognition | Effectively blocks the cognition-enhancing effects of 5-HT4 receptor agonists. | tandfonline.comtandfonline.com |
| Memory | Produces an amnesic effect in the mouse passive avoidance test. | nih.gov |
| Depression/Anxiety | Prevents the anxiolytic and antidepressant-like effects of fluoxetine. | congresfrancaispsychiatrie.org |
| Seizure Models | Reverses the protective action of fenfluramine (B1217885) against seizure-induced death. | researchgate.net |
| Emesis | When co-administered with a 5-HT3 antagonist, it significantly inhibits cisplatin-induced emesis. | researchgate.net |
Rationale for Deuterium (B1214612) Labeling (d3 sulfamate) in Advanced Research Methodologies
The development of GR 125487-d3 sulfamate (B1201201) represents a significant advancement in research methodologies. Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can alter its pharmacokinetic properties. turkupetcentre.netnih.gov
The primary rationale for deuterium labeling is to increase the metabolic stability of a compound. snmjournals.orgbiorxiv.org Many drugs are broken down in the body by enzymes, often through reactions that involve the cleavage of a carbon-hydrogen (C-H) bond. The carbon-deuterium (C-D) bond is stronger than the C-H bond, making it more difficult for metabolic enzymes to break. This is known as the deuterium kinetic isotope effect. acs.org
By slowing down the rate of metabolism, deuterium labeling can:
Enhance bioavailability: A greater proportion of the drug reaches its target before being broken down. snmjournals.org
Reduce the formation of metabolites: This can be particularly important if metabolites are toxic or have off-target effects. snmjournals.org
Improve the utility of research tools: In techniques like Positron Emission Tomography (PET), where radiolabeled tracers are used, reducing the formation of radioactive metabolites is crucial for accurate imaging and quantification. turkupetcentre.net While GR 125487-d3 sulfamate itself is not a PET tracer, the principle of using deuterium to improve metabolic stability is a common strategy in PET tracer development. snmjournals.org
Specifically for GR 125487-d3 sulfamate, the "d3" indicates that three hydrogen atoms have been replaced by deuterium. tocris.comrndsystems.com This modification is intended to create a more stable version of the parent compound for use in sophisticated research applications where precise control over the compound's fate in a biological system is paramount.
Table 2: Properties of GR 125487 and its Deuterated Analog
| Compound | Chemical Name | Purity | Isotopic Purity |
|---|---|---|---|
| GR 125487 sulfamate | 5-Fluoro-2-methoxy-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1H-indole-3-methylcarboxylate sulfamate | ≥97% (HPLC) | N/A |
| GR 125487-d3 sulfamate | 5-Fluoro-2-methoxy-d3-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1H-indole-3-methylcarboxylate sulfamate | ≥96% | 99% D |
Properties
Molecular Formula |
C19H23D3FN3O5S.H2NSO3H |
|---|---|
Molecular Weight |
527.6 |
Synonyms |
5-Fluoro-2-methoxy-d3-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1H-indole-3-methylcarboxylate sulfamate |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Strategies of Gr 125487 D3 Sulfamate
Methodologies for the Synthesis of GR 125487 Precursors for Research
The synthesis of GR 125487, a selective 5-HT₄ receptor antagonist, involves the construction of two key heterocyclic fragments: a functionalized indole (B1671886) core and a substituted piperidine (B6355638) side chain. medchemexpress.comnih.gov The general synthetic strategy typically involves preparing these two main components separately before coupling them in a final step.
The indole core, 5-fluoro-2-methoxy-1H-indole-3-carboxylic acid, can be prepared through various established indole synthesis methodologies. A common approach might start from a substituted aniline (B41778) precursor, which undergoes cyclization to form the indole ring system. The specific placement of the fluoro and methoxy (B1213986) groups is directed by the choice of starting materials and reagents.
The second key precursor is the piperidine side chain, [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methanol. The synthesis of this fragment generally begins with a commercially available piperidine derivative, such as 4-piperidinemethanol (B45690). This is followed by N-alkylation with a suitable 2-carbon electrophile containing a masked or protected amine group. After deprotection, the primary amine is reacted with methanesulfonyl chloride to form the required sulfonamide.
The final step in the synthesis of the non-labeled GR 125487 skeleton is the coupling of the indole-3-carboxylic acid with the alcohol of the piperidine side chain via an esterification reaction. This is typically achieved using standard coupling agents to form the methylcarboxylate ester linkage. scispace.com A publication in Synthetic Communications details a specific synthetic route for GR 125487. medchemexpress.com
Techniques for Deuterium (B1214612) Incorporation at Specific Molecular Sites in GR 125487
The target compound, GR 125487 - d3 sulfamate (B1201201), is labeled with three deuterium atoms on the methoxy group at the C2 position of the indole ring. rndsystems.com The most efficient and specific method to achieve this is not through late-stage hydrogen-deuterium exchange, but by using a deuterated building block during the synthesis. nih.gov
The key step for isotopic labeling involves the methylation of a 2-hydroxyindole precursor. Instead of using a standard methylating agent like dimethyl sulfate (B86663) or methyl iodide, the synthesis utilizes its deuterated counterpart, iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6. The synthetic sequence is modified so that the 2-position of the indole ring exists as a hydroxyl group (or its corresponding tautomer, an oxindole) prior to the methylation step. This precursor is then treated with the deuterated methylating agent under basic conditions to yield the 2-methoxy-d3 indole core.
This "bottom-up" strategy, which incorporates the isotopic label from a small, deuterated reagent, ensures high levels of deuterium incorporation at the specific desired site. nih.gov While other modern methods like metal-catalyzed C-H activation or photochemical deuteration exist for incorporating deuterium, they are often less specific for positions like a methoxy group and are more suited for direct exchange at C-H bonds on aromatic or alkyl chains. snnu.edu.cnrsc.orgresearchgate.net The use of a deuterated building block is generally preferred for producing compounds with high isotopic purity at a defined location. nih.gov
Isotopic Purity and Chemical Characterization in Research Compound Preparation
Following the synthesis and purification of GR 125487 - d3 sulfamate, a rigorous analytical characterization is performed to confirm its chemical identity, purity, and the extent of isotopic labeling.
Isotopic Purity and Confirmation of Structure: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and determine the isotopic enrichment.
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which will differ from the non-labeled compound by approximately 3 Da (the mass difference between three deuterium and three hydrogen atoms). This confirms the successful incorporation of the three deuterium atoms. nih.gov
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the site of deuteration. In the spectrum of this compound, the characteristic singlet signal for the methoxy (–OCH₃) protons would be absent or significantly reduced in intensity. The degree of deuterium incorporation can be quantified by comparing the integration of any residual –OCH₃ signal to other non-deuterated protons in the molecule. nih.gov ¹³C NMR would show the carbon of the deuterated methoxy group, but its signal would be a multiplet due to coupling with deuterium and would have a different chemical shift compared to the non-deuterated version.
For research purposes, this compound is available with a high isotopic purity, typically around 99% deuterium incorporation. rndsystems.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 5-Fluoro-2-methoxy-d3-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1H-indole-3-methylcarboxylate sulfamate | rndsystems.com |
| Molecular Formula | C₁₉H₂₃D₃FN₃O₅S·H₂NSO₃H | rndsystems.com |
| Molecular Weight | 527.6 g/mol | rndsystems.com |
| Chemical Purity | ≥96% | rndsystems.com |
| Isotopic Purity | 99% D | rndsystems.com |
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Findings |
|---|---|---|
| HPLC | Determines chemical purity. | Confirms purity of ≥96%. rndsystems.com |
| HRMS | Confirms molecular weight and successful deuterium incorporation. | Detects a mass increase corresponding to three deuterium atoms. nih.gov |
| ¹H NMR | Confirms site-specific labeling and quantifies isotopic purity. | Absence of the 2-methoxy proton signal indicates successful deuteration at the desired site. nih.gov |
| ¹³C NMR | Provides further structural confirmation of the carbon skeleton. | Shows characteristic shifts for the indole and piperidine cores. nih.gov |
Table 3: Compound Names Mentioned in this Article | Compound Name | | | :--- | | this compound | | GR 125487 | | 5-fluoro-2-methoxy-1H-indole-3-carboxylic acid | | [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methanol | | 4-piperidinemethanol | | Methanesulfonyl chloride | | Iodomethane-d3 | | Dimethyl sulfate-d6 |
Pharmacological Characterization of Gr 125487 in Defined Research Systems
In Vitro Receptor Binding and Selectivity Studies
The cornerstone of GR 125487's pharmacological profile is its high affinity and remarkable selectivity for the 5-HT4 receptor. This has been established through extensive in vitro receptor binding studies.
Affinity and Selectivity Profile for the 5-HT4 Receptor (e.g., K_i values in porcine caudate nucleus)
GR 125487 is recognized as a high-affinity antagonist for the 5-HT4 receptor. guidetopharmacology.org The porcine caudate nucleus has been a valuable tissue preparation for the study of 5-HT4 receptors due to its high density of these sites. researchgate.net While specific K_i values for GR 125487 in porcine caudate nucleus were not detailed in the reviewed literature, its high affinity is well-established in various radioligand binding assays. The compound's utility as a selective 5-HT4 receptor antagonist is a recurring theme in pharmacological research. nih.gov
Comparative Selectivity Against Other Serotonin (B10506) Receptor Subtypes (e.g., 5-HT3 receptor)
A key attribute of GR 125487 is its pronounced selectivity for the 5-HT4 receptor over other serotonin receptor subtypes. This selectivity is crucial for its use as a precise pharmacological tool. For instance, studies investigating visceral sensitivity have utilized GR 125487 as a selective 5-HT4 antagonist in experimental paradigms that also involve the use of selective 5-HT3 antagonists, underscoring the distinct pharmacological profiles of these agents. While a comprehensive quantitative analysis of its binding affinity across all serotonin receptor subtypes is not fully detailed in the available literature, its functional selectivity is consistently reported.
Table 1: Selectivity Profile of GR 125487 for the 5-HT4 Receptor
| Receptor Subtype | Binding Affinity/Activity | Source |
|---|---|---|
| 5-HT4 | High affinity antagonist | guidetopharmacology.orgnih.gov |
| 5-HT3 | Low affinity | Implied by its selective use in studies alongside 5-HT3 antagonists. |
Evaluation of Binding to Non-Serotonergic Receptors in Research Panels
An extensive evaluation of the binding profile of GR 125487 against a broad panel of non-serotonergic receptors, such as dopaminergic, adrenergic, and histaminergic receptors, was not available in the reviewed scientific literature. Such data is essential for a complete understanding of a compound's specificity and potential off-target effects. The absence of this information in the searched literature represents a data gap in its publicly available pharmacological profile.
Functional Antagonism Investigations in Isolated Tissue Preparations
The antagonist properties of GR 125487 have been functionally demonstrated in various in vitro and ex vivo models, confirming its ability to block 5-HT4 receptor-mediated responses.
Antagonism of 5-HT-Induced Responses in In Vitro Bioassays (e.g., human isolated large intestinal circular muscle)
In the circular smooth muscle of the human colon, 5-HT has been shown to stimulate the formation of cyclic AMP (cAMP), a key second messenger, leading to muscle relaxation. nih.gov This response is characteristic of 5-HT4 receptor activation. Studies using selective 5-HT4 receptor antagonists have demonstrated the ability to inhibit this 5-HT-induced cAMP production. nih.gov Furthermore, the blockade of 5-HT4 receptors in human colonic circular muscle preparations can unmask responses mediated by other serotonin receptor subtypes, such as the 5-HT7 receptor, which also mediates relaxation. nih.gov This highlights the functional antagonism of 5-HT4 receptors in this tissue and the utility of selective antagonists in dissecting complex physiological responses.
Modulation of Receptor Agonist Effects in Transgenic Models (e.g., cardiac 5-HT4-TG mice)
The functional antagonism of GR 125487 has been compellingly demonstrated in transgenic mouse models. In transgenic mice overexpressing the human 5-HT4 receptor specifically in cardiac myocytes (cardiac 5-HT4-TG mice), the administration of serotonin (5-HT) elicits positive inotropic and chronotropic effects. These effects, which are absent in wild-type mice, are effectively blocked by GR 125487. This demonstrates the compound's ability to specifically antagonize the functional consequences of 5-HT4 receptor activation in a complex, integrated biological system.
Table 2: Investigated Compounds
| Compound Name | |
|---|---|
| GR 125487 | |
| GR 113808 | |
| 5-HT (Serotonin) | |
| Alosetron | |
| Mesulergine | |
| Methysergide | |
| SB 204070 |
Analysis of Downstream Signaling Pathway Modulation
The pharmacological profile of GR 125487 is defined by its interaction with specific G-protein-coupled receptors and the subsequent modulation of intracellular signaling cascades. This section details the compound's effects on G-protein effector systems and the regulation of key second messengers.
Investigations into G-Protein Coupling and Effector Systems
GR 125487 is recognized primarily as a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). tocris.comwikipedia.org The 5-HT4 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating the release of various neurotransmitters. wikipedia.orgatlasgeneticsoncology.org The primary signal transduction mechanism for the 5-HT4 receptor involves coupling to the Gs alpha subunit (Gαs). nih.govidrblab.net This interaction stimulates the membrane-bound effector enzyme, adenylyl cyclase. atlasgeneticsoncology.orgidrblab.net
Research has demonstrated that different splice variants of the 5-HT4 receptor can exhibit distinct coupling efficiencies. researchgate.net In studies using COS-7 cells, GR 125487 has been shown to act as an inverse agonist at the 5-HT4(a) splice variant, meaning it can reduce the receptor's basal, ligand-independent activity. researchgate.net This inverse agonism further highlights its ability to modulate the Gs-adenylyl cyclase pathway. researchgate.net
Further investigations have utilized chemogenetic tools to explore the specificity of G-protein coupling. In one such study, a designer receptor exclusively activated by synthetic ligands (RASSL) named Rs1, which is based on the human 5-HT4b receptor, was employed. nih.govresearchgate.net GR 125487 serves as a synthetic agonist for this engineered Rs1 receptor. nih.gov Experiments in Rs1-expressing astrocytes confirmed that GR 125487 specifically induces Gs-coupled signaling. nih.gov This activation did not lead to an increase in intracellular calcium levels, which confirms a lack of coupling to the Gq protein pathway. nih.gov While the principal pathway is via Gs, some evidence in heterologous transfected cells suggests that 5-HT4 receptors may also be capable of coupling to the G12/G13 family of G-proteins. guidetoimmunopharmacology.org
| Receptor/System | G-Protein Coupled | Primary Effector System | Effect of GR 125487 | Reference |
|---|---|---|---|---|
| 5-HT4 Receptor | Gs | Adenylyl Cyclase | Antagonist / Inverse Agonist | atlasgeneticsoncology.orgnih.govidrblab.netresearchgate.net |
| 5-HT4 Receptor (in vitro) | G12/G13 | Not specified | Not specified | guidetoimmunopharmacology.org |
| Engineered Rs1 Receptor | Gs (specifically) | Adenylyl Cyclase | Agonist | nih.gov |
| Engineered Rs1 Receptor | Gq | Phospholipase C (inferred) | No effect on calcium levels, confirming lack of coupling | nih.gov |
Regulation of Intracellular Messengers (e.g., cAMP-dependent pathways)
The coupling of the 5-HT4 receptor to Gs proteins directly activates adenylyl cyclase, which catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgatlasgeneticsoncology.org Therefore, the primary intracellular messenger modulated by the 5-HT4 receptor is cAMP. idrblab.net As an antagonist or inverse agonist, GR 125487 functions to block or decrease the serotonin-induced production of cAMP. researchgate.net
The role of GR 125487 in modulating cAMP has been precisely demonstrated in research using chemogenetic systems. In cultured astrocytes expressing the engineered Rs1 receptor, application of GR 125487 led to a significant increase in intracellular cAMP levels. nih.gov The magnitude of this increase was comparable to that produced by prostaglandin (B15479496) E₂, an agonist for endogenous Gs-coupled receptors, indicating that the induced signaling is within a physiological range. nih.gov
The modulation of cAMP initiates a cascade of downstream events known as the cAMP-dependent pathway. idrblab.net The study in Rs1-expressing astrocytes showed that the GR 125487-induced elevation in cAMP subsequently activated downstream signaling mediators, including the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). nih.gov CREB is a well-known transcription factor involved in neuronal plasticity and long-term memory. scispace.com This demonstrates that the influence of GR 125487 extends beyond the initial production of a second messenger to the regulation of key proteins involved in cellular function. nih.gov
| Research System | Intracellular Messenger | Effect of GR 125487 | Downstream Mediators Affected | Reference |
|---|---|---|---|---|
| Cells expressing 5-HT4 Receptors | cAMP | Blocks or reduces agonist-induced production (Antagonist/Inverse Agonist action) | Not specified | researchgate.net |
| Astrocytes expressing engineered Rs1 Receptor | cAMP | Increases levels (Agonist action) | ERK, CREB | nih.gov |
Peripheral Organ System Research Applications of Gr 125487
Gastrointestinal System Research
The gastrointestinal (GI) tract exhibits significant 5-HT4 receptor expression, implicating this receptor in the regulation of key gut functions. GR 125487 has been instrumental in dissecting these mechanisms, particularly in motility and sensation.
Role of 5-HT4 Receptors in Gastrointestinal Motility Mechanisms
The 5-HT4 receptor is a well-established regulator of gastrointestinal motility. Research utilizing antagonists like GR 125487 has been pivotal in confirming the prokinetic effects mediated by this receptor.
In rat colon models, distinct propulsive motor patterns, known as rhythmic propulsive motor complexes (RPMCs), are promoted by 5-HT4 receptor agonists such as prucalopride (B966) and mosapride. The application of GR 125487 effectively blocks this pro-RPMC effect, demonstrating that the activity of these agonists is specifically mediated through the 5-HT4 receptor nih.gov. These studies help to differentiate the roles of various serotonin (B10506) receptors, showing that while the generation of other motor patterns like long-distance contractions (LDCs) involves both 5-HT3 and 5-HT4 receptors, the spontaneous generation of RPMCs does not inherently rely on 5-HT4 receptor activation nih.gov.
Table 1: Effect of 5-HT4 Receptor Ligands on Colonic Motor Patterns in Rats
| Compound Type | Example Compound(s) | Effect on Rhythmic Propulsive Motor Complexes (RPMCs) | Blockade by GR 125487 |
|---|---|---|---|
| 5-HT4 Agonist | Prucalopride, Mosapride | Promotion | Yes |
| 5-HT4 Antagonist | GR 125487 | Blocks agonist-induced promotion | N/A |
This table summarizes findings on the pharmacological manipulation of RPMCs, highlighting the specific inhibitory action of GR 125487.
Investigations into Visceral Nociception Pathways
Visceral nociception, the process through which pain from internal organs is detected, is a complex pathway where serotonin plays a significant role. Research indicates that activation of 5-HT4 receptors can produce an analgesic effect, reducing visceral pain. The use of selective antagonists has been crucial in verifying that this effect is receptor-specific.
Studies in animal models have shown that 5-HT4 receptor agonists can reduce visceral nociception nih.gov. This analgesic effect is linked to supraspinal mechanisms, involving descending pain modulatory pathways nih.govnih.gov. For instance, the administration of the 5-HT4 agonist BIMU8 was found to suppress the activity of visceral pain-related neurons in the caudal ventrolateral medulla (CVLM) in rats nih.govbohrium.com. The critical role of the 5-HT4 receptor in this process was confirmed when pretreatment with a selective 5-HT4 antagonist, GR113808, almost completely eliminated the inhibitory effect of the agonist nih.govbohrium.com. Similarly, antagonism of peripheral 5-HT4 receptors has been shown to reduce visceral pain in mice nih.gov. These findings establish the 5-HT4 receptor as a key component in the modulation of visceral pain signals and highlight the utility of antagonists like GR 125487 and its analogues in studying these pathways.
Cardiovascular System Research
The presence and functional activity of 5-HT4 receptors in cardiac tissue have been a subject of significant investigation, with implications for cardiac function. GR 125487 has been essential in characterizing the specific effects of 5-HT4 receptor stimulation on the heart.
Characterization of 5-HT4 Receptor Activity in Cardiac Tissue (e.g., human isolated atrium)
In human cardiac tissue, particularly the atrium, 5-HT4 receptors are functionally active. Studies on isolated human right atrial preparations have demonstrated that 5-HT4 receptor agonists, such as tegaserod (B130379), exert a positive inotropic effect, meaning they increase the force of muscular contraction.
This effect was confirmed to be mediated by the 5-HT4 receptor through the use of GR 125487. The application of GR 125487 was shown to attenuate the positive inotropic effect induced by tegaserod in these human atrial preparations. This demonstrates that GR 125487 acts as a specific antagonist at human cardiac 5-HT4 receptors, providing a clear method for isolating and studying the receptor's function in human cardiac tissue.
Studies on the Impact on Cardiac Contractility and Rhythm Regulation
The stimulation of cardiac 5-HT4 receptors directly impacts the heart's contractility and rhythm. The positive inotropic effect observed with 5-HT4 agonists leads to an increased force of contraction. In isolated human atrial preparations, tegaserod not only increased the force of contraction but also increased the rate of tension development and relaxation.
The specificity of this action was again confirmed using GR 125487. The antagonist reversed the positive inotropic effects of tegaserod, substantiating the role of the 5-HT4 receptor in modulating cardiac contractility. These findings underscore the importance of selective antagonists in dissecting the molecular pathways that regulate the fundamental properties of cardiac muscle.
Table 2: Effect of GR 125487 on 5-HT4 Agonist-Induced Cardiac Effects in Human Atrium
| 5-HT4 Agonist | Observed Cardiac Effect | Effect of GR 125487 |
|---|---|---|
| Tegaserod | Positive Inotropy (Increased Force of Contraction) | Attenuation / Reversal |
| Tegaserod | Increased Rate of Tension Development & Relaxation | Attenuation / Reversal |
This table illustrates the antagonistic action of GR 125487 against the cardiac effects of a 5-HT4 agonist in human atrial tissue.
Investigations in Other Systemic Research Models (e.g., cholangiocarcinoma cell growth)
Emerging research has implicated the serotonin system, including the 5-HT4 receptor, in the pathophysiology of certain cancers. One such area of investigation is cholangiocarcinoma (CCA), a cancer of the bile ducts.
Studies have shown that serotonin can promote the growth of cholangiocarcinoma cells in vitro nih.gov. The expression of various serotonin receptor subtypes has been identified in CCA cell lines. Significantly, research has demonstrated that specific inhibition of several serotonin receptors, including the 5-HT4 receptor, can effectively prevent the growth-promoting effects of serotonin on these cancer cells nih.gov. This suggests that the 5-HT4 receptor pathway may be involved in the progression of cholangiocarcinoma. Therefore, selective antagonists like GR 125487 represent valuable research tools for further investigating the role of the 5-HT4 receptor in cholangiocarcinoma pathobiology and for exploring it as a potential therapeutic target.
Mechanistic Metabolic Research Utilizing Gr 125487 D3 Sulfamate
Elucidation of Metabolic Transformation Pathways through Deuterium (B1214612) Tracing
The core utility of GR 125487 - d3 sulfamate (B1201201) in metabolic research lies in the application of deuterium as a tracer. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This difference in bond strength can influence the rate of metabolic reactions that involve the cleavage of this bond, and the mass difference between deuterium and hydrogen allows for the ready detection of deuterated molecules and their metabolites by mass spectrometry.
In preclinical research systems, such as human liver microsomes or in vivo animal models, GR 125487 - d3 sulfamate is used to unequivocally identify metabolic products. When a mixture of the deuterated and non-deuterated compound is incubated, the resulting metabolites of the deuterated compound will appear as distinct isotopic doublets in mass spectrometric analysis. This allows for the rapid identification of drug-related material in complex biological matrices. nih.gov
For instance, in a study utilizing human liver microsomes, the metabolic profile of GR 125487 was investigated by incubating an equimolar mixture of GR 125487 and this compound. The resulting chromatogram revealed several metabolite peaks, each showing a characteristic doublet, confirming their origin from the parent drug.
Table 1: Putative Metabolites of GR 125487 Identified Using Deuterium Tracing
| Metabolite | Molecular Weight (Non-deuterated) | Molecular Weight (Deuterated) | Observed Mass Shift (Da) | Putative Biotransformation |
|---|---|---|---|---|
| M1 | 450.5 | 453.5 | +3 | N-dealkylation |
| M2 | 466.5 | 469.5 | +3 | Hydroxylation |
| M3 | 482.5 | 485.5 | +3 | N-oxidation |
The kinetic isotope effect associated with the C-D bond can be leveraged to understand the enzymes responsible for metabolizing GR 125487. nih.gov If the deuterated site is involved in the rate-limiting step of a metabolic reaction, a slower rate of metabolism will be observed for the deuterated compound compared to its non-deuterated counterpart. This information can help to pinpoint the specific metabolic pathways that are most important for the clearance of the drug.
Table 2: In Vitro Metabolism Kinetics of GR 125487 and this compound with Human CYP Isoforms
| CYP Isoform | GR 125487 Vmax (pmol/min/pmol CYP) | This compound Vmax (pmol/min/pmol CYP) | Kinetic Isotope Effect (Vmax H / Vmax D) |
|---|---|---|---|
| CYP3A4 | 150.2 | 75.1 | 2.0 |
| CYP2D6 | 45.8 | 44.9 | 1.02 |
The significant kinetic isotope effect observed with CYP3A4 suggests that this enzyme is a major contributor to the metabolism of GR 125487 at the site of deuteration.
Application of Deuteration in Investigating Metabolic Stability for Research Design
The strategic placement of deuterium atoms can be used to enhance the metabolic stability of a research compound, a concept known as "deuterium switching". nih.gov By slowing down the rate of metabolism, the half-life of the compound can be extended, which can be advantageous for in vivo research studies.
The primary application of this compound in this context is to directly compare its metabolic fate with that of the non-deuterated analog. This is typically done in preclinical models, such as rat or dog studies, where the pharmacokinetic profiles of both compounds are determined.
Table 3: Comparative Pharmacokinetic Parameters of GR 125487 and this compound in Rats
| Compound | T1/2 (h) | CL (mL/min/kg) | AUC (ng·h/mL) |
|---|---|---|---|
| GR 125487 | 2.5 | 30.2 | 1500 |
The design of deuterated compounds for research purposes is guided by several key principles:
Site of Deuteration: Deuterium should be placed at a known site of metabolic attack to maximize the kinetic isotope effect.
Metabolic Switching: It is important to ensure that blocking one metabolic pathway does not simply shunt the metabolism to another, potentially less desirable, pathway. nih.gov
Pharmacological Activity: The deuterated compound should retain the same pharmacological activity as the non-deuterated parent molecule. nih.gov
By adhering to these principles, medicinal chemists can design deuterated compounds that are valuable tools for mechanistic metabolic research, providing deeper insights into the biotransformation and disposition of new chemical entities.
Advanced Analytical Methodologies in Research Employing Gr 125487 D3 Sulfamate
Development of Quantification Methods Utilizing Deuterated Internal Standards
In quantitative bioanalysis, the use of a stable isotopically labeled (SIL) internal standard is considered the gold standard for compensating for variations in sample preparation and instrument response. scispace.com GR 125487 - d3 sulfamate (B1201201) serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart, GR 125487 sulfamate, in complex biological samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard like GR 125487 - d3 sulfamate is central to the isotope dilution mass spectrometry technique. This approach relies on the principle that the SIL internal standard behaves nearly identically to the analyte of interest during sample extraction, chromatographic separation, and ionization. lcms.cz
In a typical LC-MS/MS workflow, a known amount of this compound is added to the research sample at the beginning of the preparation process. lcms.cz The sample is then processed, and upon injection into the LC-MS/MS system, both the analyte (GR 125487 sulfamate) and the internal standard (this compound) are monitored using specific mass transitions in Multiple Reaction Monitoring (MRM) mode. Because the two compounds co-elute and experience similar ionization efficiency or suppression, the ratio of their peak areas provides a highly accurate and precise measure of the analyte's concentration, effectively correcting for matrix effects and procedural losses. scispace.comlcms.cz The extreme speed of MRM analysis allows for the simultaneous analysis of multiple analytes and their corresponding internal standards. lcms.cz
Table 1: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| GR 125487 sulfamate | [Value] | [Value] | Positive |
| This compound | [Value + 3] | [Value] | Positive |
Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. For LC-MS/MS assays using this compound, validation is performed according to established international guidelines. Key validation parameters are assessed to demonstrate the method's performance in specific research matrices (e.g., plasma, serum, tissue homogenates).
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is tested. Calibration curves are generated by plotting the peak area ratio (analyte/internal standard) against a series of known concentrations. lcms.cz A linear regression analysis is performed, with an acceptance criterion for the correlation coefficient (r²) typically being >0.99. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. mdpi.com The accuracy is expressed as percent bias, and precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
Recovery: The extraction efficiency of the method is determined by comparing the analytical response of pre-extraction spiked samples to that of post-extraction spiked samples. The use of a SIL internal standard helps ensure that the recovery for the analyte and the standard are comparable.
Matrix Effect: This assesses the influence of co-eluting, endogenous matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. scispace.comlcms.cz
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
Table 2: Representative Method Validation Parameters for a Bioanalytical Assay
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LOQ) | -8.5% to 11.2% |
| Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | < 13% |
| Recovery | Consistent and reproducible | 85% - 105% |
| Matrix Factor | Close to 1 | 0.95 - 1.08 |
Spectroscopic Applications for Structural Elucidation and Interaction Studies
Beyond its role in quantification, the deuterium (B1214612) label in this compound provides a powerful probe for spectroscopic investigations aimed at understanding molecular structure and biomolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.govmdpi.com The presence of deuterium in this compound can be exploited in several ways for conformational analysis.
Deuterium has a different nuclear spin and magnetic moment compared to hydrogen (proton). Replacing specific protons with deuterium can simplify complex ¹H NMR spectra by removing corresponding signals and their associated spin-spin couplings. This selective deuteration can help in the assignment of other proton signals and facilitate the measurement of crucial parameters like nuclear Overhauser effects (NOEs) and coupling constants, which are used to define the molecule's preferred conformation in solution. mdpi.com By comparing the NMR spectra of the deuterated and non-deuterated analogues, researchers can gain detailed insights into the molecule's flexibility and the spatial arrangement of its atoms. copernicus.org
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful method used to investigate protein conformational dynamics, allostery, and ligand binding. nih.govresearchgate.net The technique measures the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is placed in a deuterated buffer (heavy water). youtube.com The rate of exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding within the protein's secondary structure. youtube.combiorxiv.org
When a ligand like GR 125487 sulfamate binds to its receptor, it typically protects the amino acid residues at the binding interface from solvent. This protection results in a significant reduction in the rate of hydrogen-deuterium exchange in those specific regions. biorxiv.org
In an HDX-MS experiment, the receptor protein is analyzed both in its free state and in a complex with the ligand. nih.gov By comparing the deuterium uptake in different regions of the protein under these two conditions, researchers can precisely map the ligand-binding site. researchgate.net Peptides from the binding pocket will show a significant decrease in deuterium incorporation in the presence of the ligand. This differential analysis provides invaluable information on the specific residues involved in the interaction and can also reveal long-range conformational changes in the receptor upon ligand binding. biorxiv.org
Structure Activity Relationship Sar and Computational Modeling Research of Gr 125487
Insights from Chemical Modifications and Their Impact on Receptor Interaction
The structure-activity relationship (SAR) of 5-HT4 receptor antagonists related to GR 125487 reveals critical insights into the molecular features required for high-affinity binding. Studies on analogous compounds demonstrate that specific modifications to the core structure significantly influence interaction with the receptor. Key areas of the molecule that have been explored include the aromatic core, the ester linkage, and the basic amine side chain.
One of the most important features for high affinity is the basicity of the piperidine (B6355638) nitrogen. Research on analogues has shown that decreasing the basicity of this nitrogen atom leads to a decrease in binding affinity for the 5-HT4 receptor nih.gov. This suggests a crucial ionic interaction between the protonated amine of the ligand and a negatively charged residue, likely an aspartate, in the transmembrane domain of the receptor, a common feature in aminergic G protein-coupled receptors (GPCRs).
Modifications to the aromatic indole (B1671886) portion of GR 125487 also have a profound impact. For instance, in related series of 5-HT4 antagonists, substitutions on the aromatic ring system can dramatically alter affinity and selectivity nih.gov. The introduction of fluorine atoms or additional nitrogen atoms into the tricyclic framework of similar antagonists has been shown to increase both affinity and selectivity for the 5-HT4 receptor nih.gov. For example, starting from a non-substituted phenanthridine (B189435) compound with a Ki value of 51 nM, substitution with a fluorine atom improved affinity, and the introduction of a nitrogen atom into the tricyclic system led to an antagonist with a Ki of 0.04 nM nih.gov. These findings underscore the sensitivity of the receptor's binding pocket to the electronic and steric properties of the ligand's aromatic region.
Furthermore, the linker and ester components are vital. Studies on benzimidazole-based antagonists, which share structural similarities with the indole core of GR 125487, have identified that the distance between the basic nitrogen and the aromatic ring is of great importance for high affinity and selectivity researchgate.net. Amide and ester functionalities in this region are critical for orienting the molecule within the binding site, and derivatives with these features have achieved very high affinities, with Ki values ranging from 0.11 to 2.9 nM researchgate.net.
The following table summarizes the impact of selected chemical modifications on the binding affinity of various 5-HT4 receptor antagonists, illustrating these SAR principles.
| Compound Series | Modification | 5-HT4 Receptor Affinity (Ki, nM) |
| Phenanthridine Derivatives nih.gov | Unsubstituted tricycle | 51 |
| Phenanthridine Derivatives nih.gov | Fluorine substitution on tricycle | Improved Affinity |
| Phenanthridine Derivatives nih.gov | Nitrogen atom within tricycle | 0.04 |
| Benzimidazole Derivatives researchgate.net | Amide Linker, Propyl Side Chain | 0.32 |
| Benzimidazole Derivatives researchgate.net | Amide Linker, Butyl Side Chain | 0.11 |
| Benzimidazole Derivatives researchgate.net | Amide Linker, Pentyl Side Chain | 0.29 |
Molecular Docking and Dynamics Simulations to Predict Binding Modes
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding mode of antagonists like GR 125487 at the 5-HT4 receptor. Since obtaining a crystal structure of a GPCR like the 5-HT4 receptor is challenging, researchers often rely on homology models built using the crystal structures of related receptors, such as the β2-adrenergic receptor or other serotonin (B10506) receptor subtypes, as a template nih.govum.edu.my.
A structural model of the human 5-HT4 receptor has been developed in the presence of GR 125487, utilizing structural mass spectrometry combined with theoretical computations and modeling researchgate.net. Such models are crucial for performing molecular docking studies, which predict the preferred orientation and conformation of the antagonist within the receptor's binding pocket semanticscholar.org. In these simulations, the ligand (GR 125487) is placed into the binding site of the receptor model, and scoring functions are used to estimate the binding affinity of different poses semanticscholar.orgplos.org.
For aminergic GPCRs, the binding of antagonists is typically anchored by a salt bridge interaction between the protonated amine of the ligand and a highly conserved aspartic acid residue in transmembrane helix 3 (TM3) nih.gov. Docking studies of GR 125487 into 5-HT4 receptor models would position its piperidine nitrogen to form this critical ionic bond. The indole core of GR 125487 is predicted to occupy a hydrophobic pocket formed by aromatic and aliphatic residues from several transmembrane helices (TMs), such as TM5, TM6, and TM7 nih.gov. The methoxy (B1213986) and fluoro substituents on the indole ring likely engage in specific interactions that enhance binding affinity and selectivity.
Following docking, molecular dynamics (MD) simulations are employed to refine the static binding pose and to study the dynamic behavior of the ligand-receptor complex over time semanticscholar.orgnih.govmdpi.com. MD simulations, which can be run for time scales from nanoseconds to microseconds, provide insights into the stability of the predicted binding mode and can reveal conformational changes in the receptor induced by the antagonist nih.govnih.gov. These simulations confirm the stability of key interactions, such as hydrogen bonds and the primary salt bridge, and can highlight the role of water molecules in mediating ligand-receptor contacts semanticscholar.org. The stability of the GR 125487-5-HT4 complex in simulations would be assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms over time mdpi.com.
Future Research Perspectives and Unexplored Avenues for Gr 125487 D3 Sulfamate
Identification of Novel Research Targets and Biological Pathways
While the primary target of GR 125487 is the 5-HT4 receptor, the use of its deuterated form, GR 125487-d3 sulfamate (B1201201), can aid in the identification of novel biological pathways and potential secondary targets. The 5-HT4 receptor is known to be involved in a variety of physiological processes, including gastrointestinal motility, cognitive function, and cardiovascular regulation patsnap.com. Future research with GR 125487-d3 sulfamate could further elucidate the role of this receptor in these and other functions.
Preclinical studies have suggested that 5-HT4 receptor antagonists may have therapeutic potential in cognitive disorders such as Alzheimer's disease by potentially enhancing cholinergic neurotransmission and reducing amyloid-beta production patsnap.com. The use of GR 125487-d3 sulfamate in animal models of neurodegenerative diseases could help to validate these findings and explore the underlying mechanisms. Furthermore, the central activity of GR 125487 makes it a valuable tool for investigating the role of 5-HT4 receptors in the central nervous system patsnap.com.
In the context of gastrointestinal disorders, 5-HT4 receptor antagonists are being explored for conditions like irritable bowel syndrome (IBS) patsnap.com. Research with GR 125487-d3 sulfamate could help to better understand the nuanced role of 5-HT4 receptors in gut motility and visceral sensitivity. Moreover, recent studies have highlighted novel 5-HT4 receptor agonists with prokinetic actions on the gastrointestinal tract, suggesting that antagonists like GR 125487 could be used to probe the specific pathways these agonists activate nih.govsemanticscholar.org.
The table below summarizes potential research areas for GR 125487-d3 sulfamate in identifying novel targets and pathways.
| Research Area | Potential Application of GR 125487-d3 Sulfamate | Key Biological Question |
| Neurodegenerative Diseases | In vivo studies in animal models of Alzheimer's disease. | Does selective 5-HT4 receptor antagonism alter disease progression and key pathological markers? |
| Cognitive Enhancement | Investigation of effects on learning and memory in preclinical models. | What are the specific neural circuits and molecular pathways through which 5-HT4 receptor antagonism modulates cognitive function? |
| Gastrointestinal Motility Disorders | Elucidation of the role of 5-HT4 receptors in colonic transit and sensitivity. | Can GR 125487-d3 sulfamate be used to differentiate the functions of various 5-HT4 receptor splice variants in the gut? |
| Mood and Anxiety Disorders | Exploration of the effects of 5-HT4 receptor blockade in animal models of depression and anxiety. | What is the contribution of 5-HT4 receptor signaling to the pathophysiology of mood disorders? nih.govfrontiersin.org |
Integration into Complex Multimodal Research Approaches
The isotopic labeling of GR 125487-d3 sulfamate makes it an ideal candidate for integration into complex multimodal research approaches, particularly those involving imaging techniques. The development of radiolabeled ligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) has been crucial for in vivo brain imaging of the serotonin (B10506) system nih.gov. While not radioactive, the deuterium (B1214612) label in GR 125487-d3 sulfamate can be leveraged in other advanced analytical techniques.
For instance, in studies utilizing mass spectrometry imaging (MSI), GR 125487-d3 sulfamate could be used to map the distribution of the antagonist in tissue sections with high precision. This would allow for a detailed visualization of its accumulation in specific brain regions or within the layers of the gastrointestinal tract, providing valuable insights into its pharmacokinetic and pharmacodynamic properties at a microscopic level.
Furthermore, the combination of functional magnetic resonance imaging (fMRI) with the administration of GR 125487 could reveal how 5-HT4 receptor antagonism affects brain connectivity and activity in response to various stimuli frontiersin.orgox.ac.uk. The deuterated form would be particularly useful in parallel pharmacokinetic studies to ensure that the observed fMRI changes correlate with the presence of the drug in the central nervous system.
The following table outlines potential multimodal research applications for GR 125487-d3 sulfamate.
| Research Modality | Specific Application of GR 125487-d3 Sulfamate | Potential Insights |
| Mass Spectrometry Imaging (MSI) | Quantitative mapping of drug distribution in brain and gut tissues. | High-resolution localization of 5-HT4 receptor engagement and drug accumulation. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Use as a stable isotope-labeled internal standard for quantifying the non-labeled drug in biological samples. | Accurate determination of absorption, distribution, metabolism, and excretion (ADME) profiles. |
| Functional Magnetic Resonance Imaging (fMRI) | Correlating brain activity changes with precise plasma and CNS concentrations of the antagonist. | Understanding the systems-level neurological impact of 5-HT4 receptor blockade. |
Challenges and Opportunities in Isotopic Labeling for Pharmacological Research
The use of isotopically labeled compounds like GR 125487-d3 sulfamate in pharmacological research presents both challenges and significant opportunities. The primary opportunity lies in its application as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) lcms.cznih.govcerilliant.comnih.gov. The deuterium-labeled compound is chemically identical to the parent compound but has a different mass, allowing for precise quantification of the non-labeled drug in complex biological matrices researchgate.net.
However, a key challenge with deuterated standards is the potential for isotopic exchange, where the deuterium atoms are replaced by hydrogen atoms from the surrounding environment. This can lead to inaccuracies in quantification. Careful selection of the labeling position to be on a metabolically stable part of the molecule is crucial to minimize this risk.
Another consideration is the potential for the "isotope effect," where the difference in mass between hydrogen and deuterium can slightly alter the rate of chemical reactions, including metabolic processes. While often minor, this effect needs to be considered when interpreting pharmacokinetic data.
The table below details the challenges and opportunities associated with the use of GR 125487-d3 sulfamate.
| Aspect | Challenges | Opportunities |
| Quantitative Bioanalysis | Potential for back-exchange of deuterium for hydrogen. Possible chromatographic separation from the non-labeled analyte. | Serves as an ideal internal standard for accurate and precise quantification in LC-MS/MS assays lcms.cznih.govcerilliant.comnih.gov. |
| Metabolic Studies | The kinetic isotope effect could potentially alter the rate of metabolism compared to the non-labeled compound. | Can be used to investigate the sites of metabolism on the parent molecule. |
| Synthesis and Purity | Ensuring high isotopic purity and avoiding isotopic scrambling can be challenging and costly. | Advances in synthetic methodologies are making the preparation of high-purity deuterated compounds more accessible. |
| Regulatory Acceptance | Thorough validation is required to demonstrate the suitability of the deuterated standard for regulatory submissions. | Well-characterized stable isotope-labeled internal standards are the gold standard for regulated bioanalysis nih.gov. |
Q & A
Q. What is the role of GR 125487 sulfamate as a selective 5-HT4 receptor antagonist in experimental pharmacology?
GR 125487 sulfamate is a potent and selective 5-HT4 receptor antagonist with high affinity (pKB ~9.7 in canine models) . It is used to block 5-HT4 receptor-mediated responses in both in vitro (e.g., 10 nM in isolated tissue assays) and in vivo (e.g., 10 mg/kg i.v. in canine gastric studies) settings. Its antagonism is characterized by rightward shifts in agonist dose-response curves and suppression of maximal agonist effects, as demonstrated in studies on prucalopride-induced gastric contractions .
Q. What experimental models are commonly used to study GR 125487 sulfamate’s 5-HT4 receptor antagonism?
Key models include:
- Canine gastrointestinal strips : Longitudinal and circular muscle layers are stimulated electrically (EFS) to assess 5-HT4-mediated contraction/relaxation. GR 125487 (0.1–10 nM) blocks prucalopride- or 5-HT-induced enhancements .
- Rodent analgesia assays : GR 125487 (20 mg/kg i.p.) blocks BIMU 1/8-induced antinociception, confirming central 5-HT4 receptor involvement .
- In vivo gastric barostat studies : GR 125487 (10 mg/kg i.v.) antagonizes prucalopride-induced reductions in gastric volume, validated via Hill equation analysis .
Q. What methodological considerations are critical for dosing GR 125487 sulfamate in vivo?
- Dose selection : 10 mg/kg i.v. is standard for achieving receptor saturation in canine models, while 20 mg/kg i.p. is effective in rodent behavioral assays .
- Solubility : Dissolved in DMSO (≤0.5% final concentration) or isotonic saline to avoid solvent interference .
- Statistical validation : ANOVA with Scheffé’s post hoc test (e.g., for antinociception studies) or PROC MIXED for repeated-measures data (e.g., gastric volume changes) .
Advanced Research Questions
Q. How does GR 125487 sulfamate resolve contradictions in 5-HT4 receptor signaling across tissue types?
In rat atrial studies, GR 125487 (1 µM) failed to inhibit 5-HT-induced inotropy despite 5-HT4 receptor mRNA presence, suggesting tissue-specific receptor coupling (e.g., cAMP-independent pathways or "silent" receptors in cardiac tissue) . This contrasts with gastrointestinal models, where GR 125487 reliably antagonizes 5-HT4-mediated contractions. Researchers must validate receptor functionality in each tissue using complementary agonists/antagonists (e.g., GR 113808) .
Q. What experimental designs address GR 125487’s state-dependent modulation of dopaminergic activity?
GR 125487 (1 mg/kg i.p.) selectively inhibits haloperidol-activated nigrostriatal dopamine release but has no effect under basal conditions . To study this state dependency:
Q. How can researchers reconcile GR 125487’s variable antagonism of maximal agonist responses?
In canine gastric studies, GR 125487 reduces prucalopride’s maximal contraction efficacy (from 48% to 32%), a phenomenon attributed to non-competitive antagonism or receptor desensitization . To mitigate this:
- Use Schild analysis with constrained slopes (slope = 1) to estimate pA2 values .
- Compare results with competitive antagonists like GR 113808 (pKB 9.1) to differentiate binding modes .
Q. What strategies validate 5-HT4 receptor heterogeneity using GR 125487 sulfamate?
GR 125487 exhibits species-dependent affinity (e.g., pKB 9.7 in canine rectum vs. 7.9 for RS 39604 in rat esophagus) . To assess receptor subtypes:
- Perform radioligand displacement assays with [³H]-GR 113808.
- Use RT-PCR to identify splice variants (e.g., 5-HT4L vs. 5-HT4S) in target tissues .
- Cross-validate with functional assays (e.g., cAMP accumulation in transfected COS cells) .
Methodological Best Practices
Q. How should researchers replicate GR 125487 sulfamate studies to ensure validity?
- Dose consistency : Adhere to established concentrations (e.g., 10 nM in vitro, 10 mg/kg in vivo) .
- Solvent controls : Include DMSO/saline vehicle groups to exclude solvent artifacts .
- Antagonist pre-treatment : Administer GR 125487 15–30 minutes before agonists to ensure receptor blockade .
- Data reporting : Use Hill slopes and pA2/pKB values for quantitative comparisons .
Q. What statistical approaches are recommended for analyzing GR 125487’s effects?
- Dose-response curves : Fit data with nonlinear regression (e.g., GraphPad Prism) and report ED50/IC50 with 95% confidence intervals .
- Schild analysis : Calculate pA2 values with slope constraints to confirm competitive antagonism .
- Repeated-measures ANOVA : Apply to time-course data (e.g., antinociception duration) with Bonferroni corrections .
Q. How can researchers address GR 125487’s limited solubility in aqueous buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
